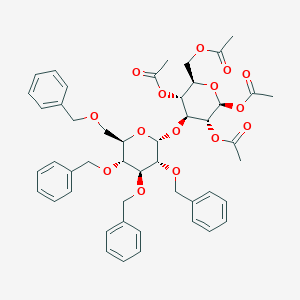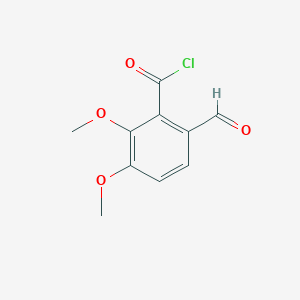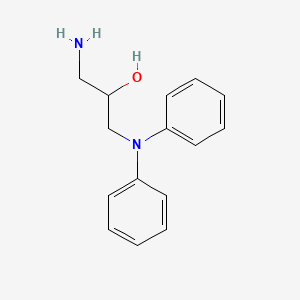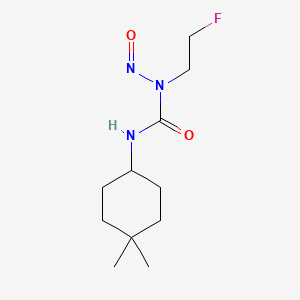
3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dimethylcyclohexyl group, a fluoroethyl group, and a nitrosourea moiety. It is often studied for its potential use in medicinal chemistry and other scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea typically involves the reaction of 4,4-dimethylcyclohexylamine with 2-fluoroethyl isocyanate, followed by nitrosation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards.
化学反応の分析
Types of Reactions
3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitrosourea group into different functional groups.
Substitution: The compound can participate in substitution reactions, where one of its groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its nitrosourea group, which is known for its alkylating properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex compounds.
作用機序
The mechanism of action of 3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea involves its interaction with cellular components. The nitrosourea group can alkylate DNA, leading to the disruption of DNA replication and transcription. This action makes it a potential candidate for cancer therapy, as it can induce cell death in rapidly dividing cells. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
類似化合物との比較
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in cancer treatment.
1-(2-Fluoroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea: Similar structure but with a different cyclohexyl substitution.
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea: Another nitrosourea derivative with potential therapeutic applications.
Uniqueness
3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoroethyl group may enhance its stability and reactivity compared to other similar compounds, making it a valuable subject of study in various research fields.
特性
CAS番号 |
33024-39-4 |
|---|---|
分子式 |
C11H20FN3O2 |
分子量 |
245.29 g/mol |
IUPAC名 |
3-(4,4-dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C11H20FN3O2/c1-11(2)5-3-9(4-6-11)13-10(16)15(14-17)8-7-12/h9H,3-8H2,1-2H3,(H,13,16) |
InChIキー |
YKKMKHXIPGWYEP-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)NC(=O)N(CCF)N=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)
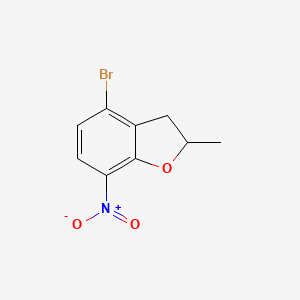

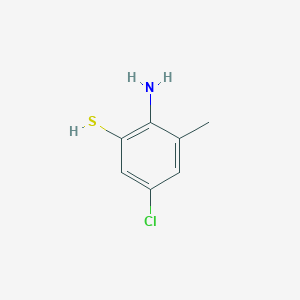
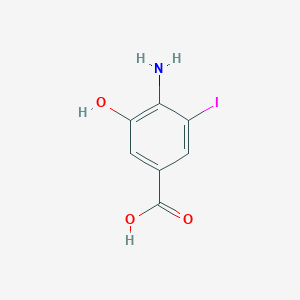
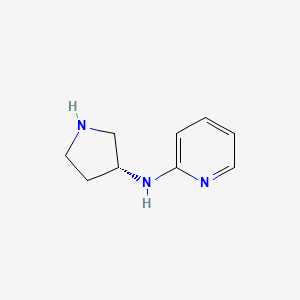
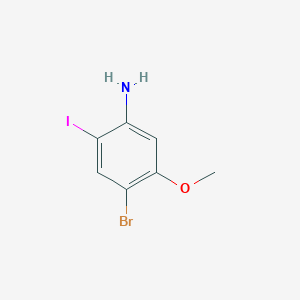
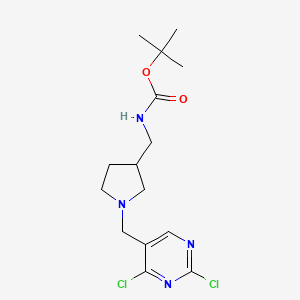
![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
